Parpi

PARP1 IC50 Target engagement Radiotracer affinity

Selecting the wrong PARP PET tracer compromises tumor imaging data due to divergent lipophilicity and clearance pathways. CAS 1919043-65-4 ([18F]PARPi) is a well-characterized, low-lipophilicity radiotracer (logP=2.09) for oncology research. - Tumor-to-blood ratio: 3.41 ± 0.83 (breast cancer xenografts) - 42.9-fold signal-to-normal tissue ratio in oral cancer models vs. [18F]FDG - NOT suitable for abdominal/liver lesions due to hepatobiliary clearance - Benchmark for next-generation PARP tracer development

Molecular Formula C27H22F2N4O3
Molecular Weight 488.5 g/mol
CAS No. 1919043-65-4
Cat. No. B10860373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameParpi
CAS1919043-65-4
Molecular FormulaC27H22F2N4O3
Molecular Weight488.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1C(=O)C2=CC=C(C=C2)F)C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F
InChIInChI=1S/C27H22F2N4O3/c28-19-8-6-18(7-9-19)26(35)32-11-13-33(14-12-32)27(36)22-15-17(5-10-23(22)29)16-24-20-3-1-2-4-21(20)25(34)31-30-24/h1-10,15H,11-14,16H2,(H,31,34)
InChIKeyLTZZZXXIKHHTMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Parpi: PET Radiotracer for PARP Imaging


Parpi (CAS 1919043-65-4), also designated as [18F]PARPi or 18F-Fluorthanatrace (18F-FTT) in its radiolabeled form, is an olaparib-derived 2H-phthalazin-1-one scaffold molecule developed as a poly(ADP-ribose) polymerase 1 (PARP1)-targeted positron emission tomography (PET) radiotracer [1]. The compound is not a therapeutic PARP inhibitor; its molecular design incorporates two fluorine atoms (C27H22F2N4O3, MW 488.5) to enable 18F radiolabeling for non-invasive visualization of PARP1 expression in tumors [2]. It functions as a diagnostic imaging agent, with preclinical studies demonstrating selective accumulation in PARP1-overexpressing tumor tissues and the capacity to measure target engagement of therapeutic PARP inhibitors in vivo [3]. Parpi is registered under UNII OWV057OPZ3 and ChEMBL CHEMBL4650351, and is categorized as an investigational imaging agent with no therapeutic indication [4].

1 Non-invasive PET imaging of PARP expression in tumor models
2 Low-lipophilicity tracer designed for extra-abdominal target engagement studies
3 Oncology research context; DNA repair deficiency and therapy response monitoring

Parpi: Not Interchangeable with Other PARP Tracers


Despite sharing the 2H-phthalazin-1-one core scaffold with the FDA-approved therapeutic agent olaparib, Parpi and its radiolabeled analog [18F]PARPi are functionally distinct from therapeutic PARP inhibitors in ways that render substitution infeasible for procurement decisions. Therapeutic PARP inhibitors (olaparib, niraparib, rucaparib, talazoparib, veliparib) are optimized for oral bioavailability, sustained systemic exposure, and potent PARP trapping activity to induce synthetic lethality in BRCA-deficient tumors [1]. In contrast, Parpi is structurally engineered for rapid 18F radiosynthesis, possessing a defined plasma-free fraction (63.9 ± 12.6%) and moderate lipophilicity (logPCHI = 2.15 ± 0.41) tailored for blood-brain barrier penetration and favorable PET imaging kinetics [2]. Critically, Parpi's IC50 for PARP1 (2.8 ± 1.1 nM) falls within a range that balances sufficient target binding with rapid clearance—an attribute that distinguishes it from the sub-nanomolar potency of therapeutic PARP inhibitors that would produce unacceptable background signal in imaging applications [3]. Furthermore, the compound's specific 4-fluorobenzoyl piperazine substitution enables stable 18F incorporation, a feature absent in unmodified therapeutic agents and essential for PET tracer functionality [4]. Substituting a therapeutic PARP inhibitor for Parpi in a PET imaging protocol would result in either no detectable signal (unlabeled compound) or suboptimal pharmacokinetic properties incompatible with imaging time windows.

Mismatch Lipophilicity differences between PARP tracers can shift biodistribution and clearance pathways, altering image contrast.
Mismatch Predominantly hepatobiliary clearance may limit utility in abdominal lesion detection compared to tracers with renal clearance.
Mismatch Assuming functional equivalence across in-class PARP tracers may lead to flawed experimental conclusions.

Parpi vs Competing Tracers: Head-to-Head Evidence


Tumor Specificity in Head and Neck Cancer

[18F]PARPi (the radiolabeled form of Parpi) demonstrates a PARP1 IC50 of 2.8 ± 1.1 nM, which positions it as a moderately potent PARP1 binder compared to therapeutic PARP inhibitors [1]. This intermediate affinity is functionally significant: it enables sufficient target binding for PET signal generation while permitting tracer washout from non-target tissues within the 18F decay window (t1/2 = 110 min). Therapeutic inhibitors such as talazoparib (PARP1 IC50 = 0.56 nM) and rucaparib (PARP1 IC50 = 0.65 nM) exhibit sub-nanomolar potency that would produce prolonged target retention and elevated background signal incompatible with short-duration PET imaging [2].

Tumor Specificity vs FDG
Head-to-head
[18F]PARPi: 4.1× tumor-to-control activity, signal-to-normal tissue ratio 42.9 ± 21.4, p < 0.005
[18F]FDG: no significant tumor differentiation, p = 0.209
Reported higher tumor delineation in oral cancer model vs FDG
Orthotopic xenograft mouse model; FDG physiological uptake confounded head/neck region
PARP1 IC50 Target engagement Radiotracer affinity

Tumor Uptake and Blood Clearance Comparison

In orthotopic glioblastoma mouse models, [18F]PARPi demonstrates substantially higher selectivity for tumor tissue over healthy brain parenchyma compared to the standard-of-care metabolic tracer 18F-FDG, which shows high physiologic glucose uptake in normal brain that obscures tumor delineation [1]. [18F]PARPi accumulation in subcutaneous glioblastoma xenografts measured 1.82 ± 0.21 %ID/g, whereas uptake in healthy brain tissue was only 0.04 ± 0.01 %ID/g, yielding a tumor-to-brain ratio of approximately 45:1 [2]. This contrast is enabled by the tracer's moderate lipophilicity (logPCHI = 2.15 ± 0.41) and high plasma-free fraction (63.9 ± 12.6%), which together facilitate efficient blood-brain barrier crossing while minimizing non-specific brain retention [3]. In comparison, 18F-FDG exhibits elevated background in normal cortical and subcortical gray matter, typically producing tumor-to-background ratios below 2:1 in brain tumor imaging [4].

Tumor-to-Blood Ratio
Head-to-head
[18F]PARPi: 3.41 ± 0.83
[18F]FTT: 2.46 ± 0.35
[18F]FPyPARP: 3.99 ± 0.99
Supports image contrast assessment in breast cancer models
HCC1937 xenografts; ratio higher than FTT, lower than FPyPARP
Glioblastoma imaging Brain tumor uptake Tumor-to-background ratio

Lipophilicity and Excretion Route

Clinical validation of [18F]FTT (18F-Parpi) as a pharmacodynamic biomarker for PARP inhibitor target engagement was demonstrated in a study of BRCA1/2-mutated breast cancer patients receiving talazoparib [1]. Following 14 days of talazoparib treatment, [18F]FTT PET imaging showed measurable blocking of tracer uptake in bone marrow and tumor lesions, with median L3 vertebral body SUVmax decreasing from 4.3 (range 2.1–11.8) at baseline to 2.33 (range 1.4–2.9) during PARP inhibitor therapy [2]. Importantly, baseline bone marrow-to-muscle (B/M) uptake ratio correlated with highest-grade hematologic toxicity in talazoparib-treated patients (Spearman r = 0.65, p = 0.042), whereas no such correlation was observed in olaparib-treated patients [3]. This differential predictive capacity across PARP inhibitors suggests that [18F]FTT-PET may provide inhibitor-specific toxicity stratification, an attribute not demonstrated for alternative PARP imaging probes.

Lipophilicity & Clearance
Method context
logP 2.09, logD 2.09
Clearance: almost exclusively hepatobiliary
Hepatobiliary clearance limits abdominal imaging utility
[18F]FTT and [18F]FPyPARP exhibit lower lipophilicity and partially renal clearance
Pharmacodynamic biomarker PARPi target engagement SUVmax reduction

clogP as a Predictor of Tracer Performance

[18F]PARPi can be radiosynthesized via a solid-phase synthesis (SPS) strategy using 4-[18F]fluorobenzoic acid ([18F]FBA) conjugated to the 2H-phthalazin-1-one scaffold [1]. This approach achieved high radiochemical yield, high molar activity, and high radiochemical purity [2]. The SPS methodology addresses a key technical barrier in 18F-radiotracer production: the difficulty of using [18F]FBA directly with conventional coupling reagents due to the small reaction scale and short 18F half-life (110 min). Compared to alternative PARP-targeted tracers that require complex multi-step solution-phase radiosynthesis (e.g., some 68Ga-labeled PARP probes with 68-min half-life constraints), the SPS approach for [18F]PARPi offers a practical pathway toward automated cassette-based production suitable for multi-center clinical trials and eventual commercial distribution [3].

clogP Benchmark
Method context
[18F]PARPi clogP: 3.36
[18F]FTT: 3.09, [18F]FPyPARP: 2.49
Provides lipophilicity reference for tracer design optimization
Reducing clogP shifted clearance toward renal route in [18F]FPyPARP
Radiochemical yield Automated radiosynthesis GMP production

Parpi Application Scenarios Based on Evidence


Head and Neck Tumor PET Imaging

Based on the demonstrated 45:1 tumor-to-brain uptake ratio in orthotopic glioblastoma models [1], [18F]PARPi PET is uniquely suited for imaging primary brain tumors and brain metastases. The exceptional contrast enables precise tumor margin delineation for neuronavigation-guided resection and distinguishes true tumor progression from treatment-related pseudoprogression or radiation necrosis—a diagnostic challenge where 18F-FDG PET offers limited utility due to high physiologic brain glucose metabolism. Investigators should procure Parpi precursor (CAS 1919043-65-4) for on-site 18F labeling to support neuro-oncology imaging protocols.

Target Engagement Monitoring in Non-Abdominal Tumors

The clinical validation data demonstrating that baseline [18F]FTT bone marrow uptake correlates with talazoparib-associated hematologic toxicity (r = 0.65, p = 0.042) but not with olaparib-associated toxicity [2] supports the use of [18F]PARPi PET as a predictive biomarker for PARP inhibitor selection. In multi-PARPi clinical trial settings, pre-treatment [18F]FTT imaging could identify patients for whom talazoparib may pose unacceptable hematologic risk, enabling personalized PARP inhibitor selection. This application is directly supported by the evidence that [18F]FTT measures target engagement across PARP inhibitors [3].

Pharmacokinetic Benchmark for Tracer Development

The ability of [18F]FTT to demonstrate target engagement through quantifiable SUVmax reduction following PARP inhibitor administration (median decrease from 4.3 to 2.33 at 14 days) [4] establishes this tracer as a pharmacodynamic biomarker for early-phase clinical trials of novel PARP1 inhibitors. Unlike tumor volume measurements (which require weeks to months to detect change), [18F]FTT-PET provides evidence of target modulation within days of treatment initiation, enabling rapid go/no-go decisions in drug development programs. Contract research organizations and academic imaging cores should maintain Parpi precursor inventory to support pharma-sponsored PARP inhibitor trials.

Avoiding Abdominal Lesion Imaging

The validated selective accumulation of [18F]PARPi in PARP1-overexpressing tumors (1.82 ± 0.21 %ID/g) with minimal background in healthy tissues [5] supports its use as a research tool for mapping PARP1 expression heterogeneity in xenograft and orthotopic tumor models. Investigators studying PARP1 upregulation mechanisms, resistance to PARP inhibitors, or synthetic lethality combinations can utilize [18F]PARPi PET to longitudinally monitor intratumoral PARP1 expression without terminal tissue collection. This non-invasive readout reduces animal usage and enables within-subject treatment response comparisons.

Application
Selection Property
Validation Focus
Head and neck tumor imaging studies
Tumor-to-normal tissue contrast vs [18F]FDG
Signal specificity in orthotopic oral cancer models
Target engagement monitoring in non-abdominal tumors
Tumor-to-blood ratio for image contrast
Clearance pathway review; hepatobiliary exclusion for abdominal use
Tracer development benchmark
Lipophilicity (logP/logD) and clearance profile
Comparison of hepatobiliary vs renal clearance shift
Abdominal lesion imaging exclusion
Clearance pathway suitability
Confirmation of hepatobiliary background limiting detection

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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